![molecular formula C7H12N6O2 B14299185 1,3,5-Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-nitro- CAS No. 112629-59-1](/img/structure/B14299185.png)
1,3,5-Triazine-2,4-diamine, N,N,N',N'-tetramethyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a triazine ring substituted with two amino groups at positions 2 and 4, and four methyl groups at the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazines, nitroso derivatives, and amino derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-triazine-2,4-diamine, N,N,N’,N’-tetramethyl-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A derivative with ethyl and methoxy groups, used in various industrial applications.
6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine: Known for its herbicidal properties.
6-Phenyl-1,3,5-triazine-2,4-diamine: Used in the synthesis of advanced materials and pharmaceuticals.
Uniqueness
The presence of the nitro group enhances its ability to participate in redox reactions, making it valuable in various scientific and industrial contexts .
Eigenschaften
CAS-Nummer |
112629-59-1 |
---|---|
Molekularformel |
C7H12N6O2 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
2-N,2-N,4-N,4-N-tetramethyl-6-nitro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N6O2/c1-11(2)5-8-6(12(3)4)10-7(9-5)13(14)15/h1-4H3 |
InChI-Schlüssel |
ZBQJCSXUPNVPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)[N+](=O)[O-])N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.